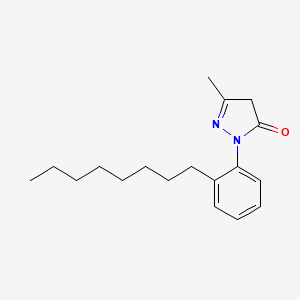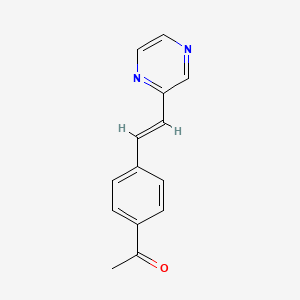
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is a heterocyclic compound with the molecular formula C14H9NO2S. It is a derivative of isoindoline-1,3-dione, featuring a phenyl group and a phenylthio group attached to the isoindoline ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for approximately 24 hours . Another method involves the use of phthalimide-N-sulfonic acid as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These methods may include solventless reactions and the use of continuous flow reactors to enhance yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticonvulsant and antipsychotic agents due to its ability to modulate neurological receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the creation of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(phenylthio)isoindoline-1,3-dione involves its interaction with various molecular targets, including dopamine receptors and ion channels. The compound modulates the activity of these targets, leading to its observed pharmacological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in the treatment of Parkinson’s disease and schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Phenylthio)isoindoline-1,3-dione
- 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
- 2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(phenylthio)isoindoline-1,3-dione is unique due to its dual functional groups (phenyl and phenylthio), which confer distinct chemical reactivity and biological activity. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for drug development and other scientific research applications .
Propiedades
Número CAS |
58045-34-4 |
|---|---|
Fórmula molecular |
C20H13NO2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-phenyl-4-phenylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2S/c22-19-16-12-7-13-17(24-15-10-5-2-6-11-15)18(16)20(23)21(19)14-8-3-1-4-9-14/h1-13H |
Clave InChI |
QBVQBPCWZUIAHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)



![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)


